5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Description
Properties
CAS No. |
1260666-71-4 |
|---|---|
Molecular Formula |
C7H3F4NO |
Molecular Weight |
193.10 g/mol |
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-3H |
InChI Key |
UWYALZBKIBLHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Liquid-Phase Fluorination with Hydrogen Fluoride
The industrial-scale fluorination of chlorinated pyridines, as demonstrated in Patent WO2015151116A2, provides a foundational strategy. In this method, 5-chloro-6-(trifluoromethyl)pyridine-3-methyl undergoes fluorination using anhydrous hydrogen fluoride (HF) in the presence of FeCl₃ as a catalyst. Key reaction parameters include:
| Parameter | Value |
|---|---|
| Temperature | 170 ± 10°C |
| Pressure | 20 ± 5 kg/cm² |
| Reaction Time | 14–18 hours |
| HF Feeding Rate | 20 g/hr (continuous) |
| Yield | 57.25–80.2% |
The fluorination step replaces the chlorine atom at position 5 with fluorine, yielding 5-fluoro-6-(trifluoromethyl)pyridine-3-methyl. Subsequent oxidation of the methyl group at position 3 to a carbaldehyde is achieved using manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) under controlled conditions.
Distillation and Recycling of Byproducts
Unreacted chlorofluoro intermediates are recycled into subsequent batches, enhancing overall efficiency. For example, distillation residues containing partially fluorinated compounds are reintroduced into the reactor, achieving >99.96% purity for the final fluorinated product.
Blaz-Schiemann Reaction for Aromatic Fluorination
Diazotization and Fluoridation
CN102898358A outlines a modified Blaz-Schiemann reaction to fluorinate aminopyridines. Starting with 5-amino-6-(trifluoromethyl)pyridine-3-methyl, diazotization with sodium nitrite and hydrobromic acid forms a diazonium salt, which is thermally decomposed to yield 5-fluoro-6-(trifluoromethyl)pyridine-3-methyl.
Critical Conditions:
-
Diazotization Temperature: 0–5°C
-
Decomposition Temperature: 110–130°C
-
Solvent: Acetonitrile
Oxidation to Carbaldehyde
The methyl group at position 3 is oxidized to a carbaldehyde using Jones reagent (CrO₃/H₂SO₄) or ruthenium-based catalysts, achieving >85% conversion efficiency. This two-step approach avoids side reactions associated with direct formylation of halogenated pyridines.
Carbonitrile Reduction and Functionalization
Synthesis of 5-Halo-6-Trifluoromethylpyridine-3-Carbonitriles
As reported by Degruyter Brill, a trifluoroacetyl vinylogous enamine serves as the starting material for a three-step synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles. Hydrolysis with concentrated HCl yields carboxylic acids, but partial reduction using diisobutylaluminum hydride (DIBAL-H) selectively converts the nitrile to an aldehyde.
Reaction Pathway:
-
Cyclocondensation of enamine with malononitrile.
-
Halogenation at position 5 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
-
DIBAL-H reduction at −78°C to preserve the trifluoromethyl group.
Vapor-Phase Chlorination and Fluorination
Fluidized-Bed Reactor Synthesis
PMC8175224 describes a vapor-phase method for synthesizing trifluoromethylpyridines. A fluidized-bed reactor chlorinates 3-picoline to 6-chloro-3-(trichloromethyl)pyridine, which is subsequently fluorinated to 6-(trifluoromethyl)pyridine derivatives. Introducing a methyl group at position 3 prior to oxidation enables the following pathway:
-
Chlorination: 3-Picoline → 6-chloro-3-(trichloromethyl)pyridine.
-
Fluorination: HF treatment at 300°C → 6-(trifluoromethyl)-5-fluoropyridine-3-methyl.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: 5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 5-fluoro-6-(trifluoromethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Agrochemical Applications
Fungicide Production:
One of the primary applications of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is as an intermediate in the synthesis of fungicides, notably picoxystrobin . Picoxystrobin is widely used in agriculture for its effectiveness against a range of fungal pathogens. The compound acts by inhibiting mitochondrial respiration, making it effective in protecting crops from diseases such as powdery mildew and downy mildew .
Herbicides and Insecticides:
Apart from fungicides, derivatives of pyridine compounds, including this compound, are being explored for their potential as herbicides and insecticides. The trifluoromethyl group enhances the lipophilicity and biological activity of the compounds, making them more effective against pests and weeds .
Pharmaceutical Applications
Synthesis of Bioactive Molecules:
In pharmaceuticals, this compound serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have been studied for their potential anti-cancer properties, particularly in targeting colorectal cancer cells . The fluorinated pyridine derivatives exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Antihypertensive and Antidiabetic Agents:
Research has indicated that some halogenated pyridines can function as antihypertensive and antidiabetic agents. The incorporation of trifluoromethyl groups into the pyridine ring may enhance these biological activities, leading to the development of new therapeutic agents .
Case Study 1: Synthesis and Application in Agrochemicals
A study demonstrated the successful synthesis of this compound as an intermediate for picoxystrobin production. The research highlighted the efficiency of the synthetic route, achieving high yields while maintaining purity necessary for agricultural applications .
Research conducted on pyridine derivatives showed promising results in vitro against various cancer cell lines. The study focused on the mechanism by which these compounds inhibit cell proliferation and induce apoptosis, showcasing the potential for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism by which 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde exerts its effects is primarily through its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways.
Fluorine Atoms: The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it useful in drug design.
Trifluoromethyl Group: This group enhances the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related trifluoromethyl-substituted aromatic aldehydes and esters, highlighting differences in substituents, molecular properties, and applications.
Structural and Functional Group Analysis
Biological Activity
5-Fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde, a fluorinated heterocyclic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1260666-71-4 |
| Molecular Formula | C7H4F4N1O |
| Molecular Weight | 195.1 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Biological Activity
This compound exhibits various biological activities, primarily attributed to its trifluoromethyl group, which enhances lipophilicity and bioavailability. The following sections detail its specific biological effects.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine with trifluoromethyl substitutions exhibit enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer potential. A study involving the synthesis of related pyridine derivatives revealed that certain analogs displayed cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction through the modulation of signaling pathways related to cell survival .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. Fluorination can influence the compound's binding affinity to enzymes or receptors, thereby modulating various biochemical pathways. For example, the presence of the trifluoromethyl group may enhance interactions with target proteins involved in metabolic processes or cellular signaling .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : In a comparative study, this compound was tested against traditional antibiotics. Results indicated a synergistic effect when combined with existing antibiotics, suggesting potential for use in combination therapies .
- Anticancer Activity : A series of experiments on cancer cell lines demonstrated that the compound effectively inhibited cell proliferation at micromolar concentrations. The study also indicated that the compound could induce apoptosis, evidenced by increased levels of caspase activation in treated cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via functionalization of trifluoromethylpyridine intermediates. A three-step approach involves halogenation (e.g., fluorination at the 5-position), trifluoromethyl group introduction, and aldehyde formation via Vilsmeier-Haack formylation (using POCl₃ and DMF) . Yield optimization requires careful control of reaction temperature (e.g., 0–10°C during aldehyde formation) and stoichiometric ratios of reagents like phosphorus oxychloride .
Q. How is the aldehyde group in this compound characterized spectroscopically?
- Methodological Answer : The aldehyde moiety is confirmed via -NMR (singlet at δ ~9.8–10.2 ppm for the formyl proton) and -NMR (signal at δ ~190–195 ppm for the carbonyl carbon). Infrared spectroscopy (IR) shows a strong stretch at ~1700 cm for the C=O bond .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel or Friedländer reactions). The electron-withdrawing trifluoromethyl and fluorine substituents enhance electrophilicity at the aldehyde, enabling regioselective transformations. For example, Suzuki-Miyaura coupling with boronic acids requires palladium catalysts (e.g., Pd(PPh)) and base optimization (e.g., CsCO) to mitigate steric hindrance from the trifluoromethyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reaction pathways in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group at the 6-position creates steric bulk and electron-deficient conditions, slowing transmetalation in cross-coupling reactions. Computational modeling (DFT studies) can predict reactive sites, while experimental optimization (e.g., microwave-assisted heating or high-pressure conditions) improves reaction rates. For example, Suzuki couplings may require elevated temperatures (80–100°C) and longer reaction times (~24–48 hours) .
Q. What strategies address challenges in crystallizing this compound derivatives for X-ray analysis?
- Methodological Answer : The compound’s low polarity and fluorine-rich structure complicate crystallization. Co-crystallization with heavy atoms (e.g., iodine) or use of high-resolution synchrotron radiation improves diffraction quality. SHELXT/SHELXL software is recommended for refining disordered fluorine positions due to their weak scattering factors .
Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like kinases or G-quadruplex DNA. The trifluoromethyl group’s hydrophobicity and fluorine’s electronegativity are modeled using force fields (e.g., AMBER) to evaluate van der Waals interactions and halogen bonding .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : The aldehyde group is prone to oxidation under basic or aerobic conditions. Stability studies (HPLC monitoring) show optimal storage at –20°C in anhydrous DMSO or DMF. Acidic conditions (pH < 3) may protonate the pyridine nitrogen, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
